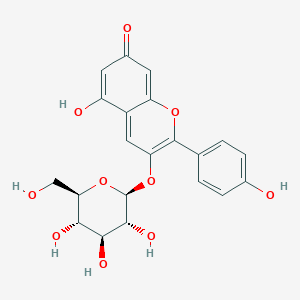

pelargonidin-3-O-beta-D-glucoside

Description

Overview of Anthocyanins and Anthocyanidin Glycosides in Plant Metabolism

Anthocyanins are a class of water-soluble flavonoids that play a crucial role in plant metabolism. biolink.nonih.gov These pigments are responsible for a wide array of colors, from red and purple to blue, in various plant tissues. nih.gov Their primary functions include attracting pollinators and seed dispersers, as well as providing protection against environmental stressors such as UV radiation and deterring herbivores. nih.gov

The basic structure of an anthocyanin consists of an aglycone, known as an anthocyanidin, bonded to one or more sugar molecules. mdpi.comnih.gov The most common anthocyanidins found in nature are cyanidin, delphinidin, malvidin, peonidin, petunidin, and pelargonidin (B1210327). nih.govresearchgate.net The attachment of sugars, a process called glycosylation, typically occurs at the C3 position and sometimes at the C5 and C7 positions, increasing the stability of the molecule. mdpi.com Further structural diversity is achieved through acylation, where aromatic or aliphatic acids attach to the sugar moieties. mdpi.comnih.gov

The biosynthesis of anthocyanins is a complex process involving several enzymes. Key steps include the production of 4,2',4',6'-tetrahydroxychalcone from p-coumaroyl-coenzyme A and malonyl-coenzyme A, which then cyclizes to form naringenin (B18129). wikipedia.org Naringenin is subsequently hydroxylated to produce dihydrokaempferol (B1209521), a common precursor for pelargonidin-3-O-glucoside, cyanidin-3-O-glucoside, and delphinidin-3-O-glucoside. wikipedia.org The stability of anthocyanins is influenced by factors such as pH, temperature, and the presence of other molecules. nih.govwikipedia.org For instance, the color of pelargonidin-3-O-glucoside can vary with pH, appearing red in acidic conditions and blue in basic environments. wikipedia.org

Significance of Pelargonidin-3-O-beta-D-Glucoside as a Representative Anthocyanin

This compound stands out as a representative anthocyanin due to its simple and common structure, making it a fundamental model for studying this class of compounds. It is a glycosylated form of pelargonidin, one of the six principal anthocyanidins. nih.govnih.gov This compound is notably found in a variety of common fruits and plants, including strawberries, pomegranates, purple corn, and the skins of some grape varieties. wikipedia.orgnih.gov

Its prevalence and well-characterized structure make it an ideal subject for research into the chemical properties, biosynthesis, and biological activities of anthocyanins. nih.govmdpi.com Studies on this compound provide foundational knowledge that can often be extrapolated to more complex anthocyanins. For example, research has investigated its antioxidant properties, which are attributed to its ability to scavenge free radicals and protect against oxidative stress. nih.gov Furthermore, its stability and degradation pathways under various conditions, such as heat and pH changes, have been examined to understand the broader behavior of anthocyanins. researchgate.net

The study of pelargonidin-3-O-glucoside also extends to its metabolic fate. Research has explored the effects of its metabolites, such as 4-hydroxybenzoic acid and protocatechuic acid, on biological systems. nih.gov This provides insight into how the bioactivity of anthocyanins might be mediated by their breakdown products in the body.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant and multifaceted, exploring its potential applications and fundamental biological roles. A significant area of investigation is its potential to modulate various cellular processes. For instance, in silico studies have suggested that pelargonidin can interact with proteins involved in glucose metabolism, indicating a potential for further research into its effects in this area. nih.gov

Recent studies have also focused on the neuroprotective effects of pelargonidin-3-O-glucoside. Research using model organisms has shown that it can alleviate neurotoxicity induced by certain fatty acids by activating the mitochondrial unfolded protein response. rsc.org Similarly, its acylated form, acetylated pelargonidin-3-O-glucoside, has been found to reduce lipid accumulation in liver cells by activating specific cellular pathways. rsc.org

Future research is poised to delve deeper into the mechanisms underlying the observed biological effects of pelargonidin-3-O-glucoside. This includes validating in silico findings through in vitro and in vivo studies to understand its impact on metabolic pathways. nih.gov There is also a need for further investigation into the immunomodulatory effects of its metabolites. nih.gov Moreover, the development of delivery systems, such as nanoliposomes, is being explored to enhance its stability and potential efficacy. mdpi.com Continued research into the synthesis of pelargonidin-3-O-glucoside and its derivatives will also be crucial for advancing its study and potential applications. researchgate.net

Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C21H20O10 | nih.gov |

| Molar Mass | 432.4 g/mol | nih.gov |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one | nih.gov |

| Appearance | Dark red/purple powder | biolink.no |

| Solubility | Highly water-soluble | biolink.no |

Natural Sources of this compound

| Plant Source | Part of Plant |

| Strawberry (Fragaria x ananassa) | Fruit |

| Pomegranate (Punica granatum) | Juice, Fruit |

| Purple Corn (Zea mays L.) | Kernels |

| Vitis vinifera L. (Cabernet Sauvignon, Pinot Noir) | Berry Skins |

| Colocasia esculenta | Leaves |

| Ruscus aculeatus L. | Berries |

| Black Currant (Ribes nigrum L.) | Berries |

Structure

3D Structure

Properties

Molecular Formula |

C21H20O10 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one |

InChI |

InChI=1S/C21H20O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-7,16-19,21-23,25-28H,8H2/t16-,17-,18+,19-,21-/m1/s1 |

InChI Key |

LOPAXYRUFHKGFO-GQUPQBGVSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Pelargonidin 3 O Beta D Glucoside

Precursor Pathways to Pelargonidin (B1210327) Aglycone

The synthesis of the core pelargonidin structure, known as the aglycone, relies on the convergence of two major metabolic routes: the phenylpropanoid pathway and the flavonoid biosynthesis pathway.

Phenylpropanoid Pathway Intermediates

The journey begins with the amino acid phenylalanine, which is derived from the shikimate pathway. nih.gov A series of three enzymatic reactions, often referred to as the general phenylpropanoid pathway, converts phenylalanine into p-coumaroyl-CoA. nih.gov This initial phase is foundational for the production of a vast array of plant secondary metabolites, including flavonoids.

The key enzymes involved in this initial conversion are:

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by adding a coenzyme A (CoA) unit, resulting in the formation of p-coumaroyl-CoA. nih.gov

Flavonoid Biosynthesis Branch Points

The product of the phenylpropanoid pathway, p-coumaroyl-CoA, serves as a key entry point into the flavonoid biosynthesis pathway. Here, it combines with three molecules of malonyl-CoA to form a chalcone (B49325), the first committed step specific to flavonoid synthesis. wikipedia.org

From this point, a series of enzymatic modifications and cyclizations occur, leading to various classes of flavonoids. A critical intermediate and branch point is the flavanone (B1672756), naringenin (B18129), which is formed from the chalcone by the enzyme chalcone isomerase (CHI). nih.govresearchgate.net

The pathway then proceeds to another crucial branch point, the dihydroflavonols. nih.govnih.gov Flavanone 3-hydroxylase (F3H) converts naringenin into dihydrokaempferol (B1209521) (DHK). nih.govoup.com DHK is a pivotal intermediate, as it can be directed towards the synthesis of different anthocyanidins. For the synthesis of pelargonidin, DHK is converted to leucopelargonidin (B191709) by the enzyme dihydroflavonol 4-reductase (DFR). nih.gov Subsequently, anthocyanidin synthase (ANS) catalyzes the oxidation of leucopelargonidin to form the unstable pelargonidin aglycone. nih.gov

Enzymatic Glucosylation of Pelargonidin to Pelargonidin-3-O-beta-D-Glucoside

The newly formed pelargonidin aglycone is highly reactive and unstable. To achieve stability and solubility, and to facilitate its transport and storage in the plant cell's vacuole, it must undergo glycosylation. nih.gov This crucial step is the addition of a glucose molecule to the 3-hydroxyl group of the pelargonidin C-ring.

Role of UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (3GT)

The enzyme responsible for this specific glucosylation is UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT), often abbreviated as 3GT. researchgate.netwikipedia.org This enzyme belongs to the large family of glycosyltransferases and plays a central role in the final step of anthocyanin biosynthesis. nih.gov It catalyzes the transfer of a glucose moiety from a UDP-glucose donor to the 3-hydroxyl position of the pelargonidin aglycone. wikipedia.org

Substrate Specificity and Reaction Mechanisms

While 3GT enzymes are critical for anthocyanin stability, their substrate specificity can vary between plant species. Some 3GTs exhibit broad specificity, accepting various flavonoid aglycones, including flavonols like kaempferol (B1673270) and quercetin, in addition to anthocyanidins. wikipedia.orguniprot.org For instance, the 3GT from strawberry (Fragaria x ananassa) can glucosylate several flavonoids. uniprot.org In contrast, other 3GTs can be highly specific to a particular anthocyanidin.

The reaction mechanism involves the binding of both the UDP-glucose donor and the pelargonidin acceptor to the active site of the 3GT enzyme. The enzyme then facilitates the nucleophilic attack of the 3-hydroxyl group of pelargonidin on the anomeric carbon of the glucose molecule from UDP-glucose, resulting in the formation of a beta-glycosidic bond and the release of UDP. nih.gov This glucosylation not only stabilizes the anthocyanin but is also a prerequisite for its transport into the vacuole for storage.

Further Glycosylation and Acylation of this compound

While this compound is a common and stable anthocyanin, it can be further modified to create an even greater diversity of pigments. These modifications often involve the addition of more sugar units (glycosylation) or acyl groups.

Further glycosylation can occur at different positions on the pelargonidin or the existing glucose molecule. For example, anthocyanin 5-O-glucosyltransferases can add a glucose molecule to the 5-hydroxyl group, forming pelargonidin 3,5-O-diglucosides. nih.gov Other sugars, such as rhamnose or xylose, can also be added to the initial glucose, creating more complex glycosides like pelargonidin 3-rutinoside. researchgate.net

Acylation, the addition of an acyl group (often from aromatic acids like p-coumaric, caffeic, or ferulic acid), can also occur. nih.gov These acyl groups are typically attached to the sugar moieties of the anthocyanin. Acylation can significantly affect the color and stability of the anthocyanin pigment. For instance, acylated pelargonidin glycosides have been identified in the flowers of various plants, contributing to their specific coloration. nih.gov One example is pelargonidin-3-O-(6''-acetyl)-glucoside, an acetylated form that has been studied for its biological activities. rsc.org

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function | Pathway Stage |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to trans-cinnamic acid. nih.gov | Phenylpropanoid Pathway |

| Cinnamic acid 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. nih.gov | Phenylpropanoid Pathway |

| 4-coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. nih.gov | Phenylpropanoid Pathway |

| Chalcone synthase | CHS | Catalyzes the formation of chalcone from p-coumaroyl-CoA and malonyl-CoA. researchgate.net | Flavonoid Biosynthesis |

| Chalcone isomerase | CHI | Converts chalcone to the flavanone naringenin. nih.govresearchgate.net | Flavonoid Biosynthesis |

| Flavanone 3-hydroxylase | F3H | Converts naringenin to dihydrokaempferol. nih.govoup.com | Flavonoid Biosynthesis |

| Dihydroflavonol 4-reductase | DFR | Converts dihydrokaempferol to leucopelargonidin. nih.gov | Flavonoid Biosynthesis |

| Anthocyanidin synthase | ANS | Converts leucopelargonidin to the pelargonidin aglycone. nih.gov | Flavonoid Biosynthesis |

| UDP-glucose:flavonoid 3-O-glucosyltransferase | 3GT | Glucosylates the pelargonidin aglycone to form this compound. researchgate.netwikipedia.org | Anthocyanin Modification |

Formation of Pelargonidin-3,5-O-beta-D-diglucoside by 5-O-Glucosyltransferase

This compound can serve as a substrate for further glycosylation. A key modification is the addition of a second glucose molecule at the 5-hydroxyl position of the pelargonidin aglycone, a reaction catalyzed by the enzyme anthocyanidin 5,3-O-glucosyltransferase (5GT). This enzymatic step converts this compound into pelargonidin-3,5-O-beta-D-diglucoside, also known as pelargonin. wikipedia.orguniprot.org

In some plants, such as roses, the formation of the 3,5-O-diglucoside is a critical step for creating stable anthocyanins responsible for flower coloration. uniprot.org While many plants accumulate 3-O-glucosides as their primary anthocyanins, the presence and activity of 5GT lead to the production of 3,5-O-diglucosides, diversifying the anthocyanin profile within the plant tissue. uniprot.org This compound has been identified in various plants, including pomegranates and scarlet pelargonium flowers. wikipedia.orgnih.gov

Malonylation and Coumaroylation Modifications

The sugar moiety of this compound is often a target for acylation, a modification that involves the attachment of an acyl group. This process is crucial for the stability and solubility of anthocyanins. Among the common acyl groups are those derived from malonic acid (malonylation) and p-coumaric acid (coumaroylation).

These reactions are catalyzed by specific acyltransferases, which transfer the acyl group from a donor molecule (like malonyl-CoA or p-coumaroyl-CoA) to a hydroxyl group on the glucose residue. While direct studies on the malonylation and coumaroylation of pelargonidin-3-O-glucoside are specific to certain species, the acylation of related flavonoid glycosides, such as the coumaroylation of flavonol glucosides, serves as a well-established model for this type of modification. researchgate.net These modifications enhance the stability of the anthocyanin molecule, in part by intramolecular co-pigmentation, where the acyl group stacks against the anthocyanin's pyran ring, protecting it from hydration and degradation.

Enzymatic Acylation with Aliphatic Dicarboxylic Acids

Beyond aromatic acylation, the glucose unit of this compound can be esterified with aliphatic acids, including dicarboxylic acids. This enzymatic acylation is typically catalyzed by enzymes such as lipases or specific acyltransferases. nih.govnih.gov The process involves the formation of an ester bond between a hydroxyl group of the glucose and the carboxyl group of an aliphatic acid.

This modification significantly alters the physicochemical properties of the anthocyanin. Acylation with fatty acids, for example, increases the lipophilicity of the molecule, allowing it to be better incorporated into lipid-based matrices. consensus.appsemanticscholar.org Studies have demonstrated the successful enzymatic acylation of anthocyanins like cyanidin-3-O-glucoside with various fatty acids, resulting in derivatives with enhanced thermal stability and antioxidant capacity. nih.govconsensus.app For instance, the enzymatic acylation of anthocyanins with lauric acid has been shown to improve both thermostability and lipophilic properties. consensus.app This process is seen as a promising method for creating more stable natural colorants for use in food and other industries. scilit.com

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level. This regulation involves a complex interplay of transcriptional factors that modulate the expression of the structural genes encoding the enzymes of the anthocyanin biosynthetic pathway.

Transcriptional Factors Influencing Pathway Gene Expression

The expression of anthocyanin structural genes is predominantly controlled by a conserved transcriptional activation complex known as the MBW complex. maxapress.commaxapress.com This complex consists of three types of transcription factors (TFs):

R2R3-MYB proteins: These TFs provide specificity and are often the primary determinants of which genes in the pathway are activated. mdpi.commdpi.com

basic-helix-loop-helix (bHLH) proteins: These TFs work in concert with MYB proteins.

WD40-repeat (WDR) proteins: These proteins act as a scaffold, stabilizing the complex.

Activators such as PAP1 (PRODUCTION OF ANTHOCYANIN PIGMENT 1), PAP2, MYB113, and MYB114 in Arabidopsis are well-known positive regulators that can induce the expression of the entire pathway. mdpi.com In other species, orthologous MYB factors like ANT1 in tomato and MrMYB9 in Chinese bayberry have been shown to be positively correlated with anthocyanin accumulation. mdpi.comnih.gov

Conversely, there are also TFs that act as repressors of anthocyanin biosynthesis. These can function through various mechanisms, such as competing with activating R2R3-MYBs for a binding site on their bHLH partners, thereby preventing the formation of a functional MBW complex. nih.gov Examples include R3-MYB proteins like CAPRICE (CPC) in Arabidopsis. nih.gov In some cases, the activating MBW complex itself can induce the expression of these repressors, creating a negative feedback loop to fine-tune anthocyanin levels in the plant. maxapress.commaxapress.com

| Transcription Factor (Example) | Family | Role in Anthocyanin Biosynthesis | Mechanism of Action | Plant Species Example |

|---|---|---|---|---|

| PAP1, PAP2, MYB113 | R2R3-MYB | Activator | Forms MBW complex to activate structural gene expression. mdpi.com | Arabidopsis thaliana mdpi.com |

| ANT1, AN2 | R2R3-MYB | Activator | Regulates anthocyanin biosynthesis. nih.gov | Tomato (Solanum lycopersicum) nih.gov |

| MrMYB9 | R2R3-MYB | Activator | Expression is positively correlated with anthocyanin levels during fruit maturation. mdpi.com | Chinese Bayberry (Morella rubra) mdpi.com |

| CPC (CAPRICE) | R3-MYB | Repressor | Competes with R2R3-MYB for binding to bHLH partners, thus inhibiting the MBW complex. nih.gov | Arabidopsis thaliana nih.gov |

| FhMYB27 | R2R3-MYB | Repressor | Part of a feedback loop to fine-tune anthocyanin levels. maxapress.com | Freesia maxapress.com |

Gene Expression Profiles Across Plant Developmental Stages

The accumulation of this compound and other anthocyanins during a plant's life cycle is directly linked to the temporal expression patterns of the biosynthetic genes. nih.gov In many fruits, anthocyanin levels are low in early developmental stages and increase dramatically during ripening. This change is mirrored by a coordinated up-regulation of the structural genes.

For example, in bilberry fruit development, the expression of key genes such as chalcone synthase (CHS), flavanone 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS) is low in unripe green berries but increases significantly as the berries ripen and accumulate high concentrations of anthocyanins. nih.gov A similar pattern is observed in the fruit of the 'Red Zaosu' pear, where the expression of PbPAL, PbCHS, PbF3H, PbDFR, and PbANS generally peaks mid-development, correlating with changes in anthocyanin content. mdpi.com

This developmental regulation is also tissue-specific. In Passiflora species, the expression of genes like DFR is closely correlated with the presence of pelargonidin-based anthocyanins in the pigmented corona filaments of the flower. nih.gov The analysis of gene expression at different developmental stages (e.g., floral bud vs. mature flower) reveals how the molecular machinery for color production is switched on at specific times to fulfill biological functions like attracting pollinators. nih.gov

| Plant & Tissue | Developmental Stage | Expression of Biosynthetic Genes (e.g., CHS, DFR, ANS) | Anthocyanin Accumulation |

|---|---|---|---|

| Bilberry (Vaccinium myrtillus) Fruit | Early (Green) | Low nih.gov | Low nih.gov |

| Bilberry (Vaccinium myrtillus) Fruit | Ripening/Mature (Blue) | Strongly increased nih.gov | Strongly increased nih.gov |

| 'Red Zaosu' Pear (Pyrus) Fruit Peel | Early (30 DAFB) | Moderate mdpi.com | Decreasing mdpi.com |

| 'Red Zaosu' Pear (Pyrus) Fruit Peel | Mid-Development (60 DAFB) | Peak expression for most genes mdpi.com | Correlated with expression changes mdpi.com |

| Passiflora Flower Corona | Floral Bud | Variable, often lower nih.gov | Lower nih.gov |

| Passiflora Flower Corona | Full-Blooming (Mature) | Increased expression of key genes like DFR nih.gov | Higher, responsible for mature color nih.gov |

Occurrence and Distribution of Pelargonidin 3 O Beta D Glucoside in Botanical Species

Taxonomic and Phylogenetic Distribution Patterns

Pelargonidin-3-O-beta-D-glucoside is found across a diverse range of plant families, indicating its synthesis by a variety of plant lineages. Its presence is notable in both eudicot and monocot species.

Within the eudicots, the family Rosaceae is a significant source of this compound, which is the principal anthocyanin in cultivated strawberries (Fragaria x ananassa), lending them their characteristic red color. researchgate.netnih.gov It is also reported in other members of the Rubus genus (raspberries). nih.govnih.gov The compound has been identified in the family Punicaceae , particularly in pomegranates (Punica granatum), and in the Vitaceae family, within the skins of certain grape varieties (Vitis vinifera). nih.govebi.ac.uk

Further distribution in eudicots includes the Gentianaceae family, where it accumulates in the petals of the orange-flowered gentian (Gentiana lutea var. aurantiaca), and the Convolvulaceae family, found in the flowers of the Japanese morning glory (Ipomoea nil). clockss.org It is also present in radish microgreens (Raphanus sativus) from the Brassicaceae family. mdpi.com In the monocot lineage, it is found in the Poaceae family, specifically in varieties of purple corn (Zea mays). ebi.ac.uk

While widely distributed, it is not universally dominant. For instance, in many berries such as blueberries and elderberries, the anthocyanin profile is often dominated by glycosides of cyanidin, not pelargonidin (B1210327). nih.gov This highlights a distinct phylogenetic pattern where the expression of enzymes in the anthocyanin biosynthesis pathway dictates the prevalence of pelargonidin-based pigments in certain species and families.

Localization within Plant Tissues and Organelles

The accumulation of this compound is highly tissue-specific, concentrating in parts of the plant where pigmentation is most pronounced. As a water-soluble pigment, it is primarily localized within the cell vacuole , the main storage site for anthocyanins. This sequestration in the vacuole is responsible for the coloration of various plant organs.

Fruits: The compound is densely concentrated in the epidermal and sub-epidermal layers of fruits. In strawberries, it is abundant throughout the fruit's flesh and skin. researchgate.net In grapes, its presence is mainly restricted to the berry skins. ebi.ac.uk Similarly, it is a key pigment in the colorful arils of the pomegranate. nih.gov

Flowers: In floral tissues, this compound is a key determinant of petal color. It is found in high concentrations in the petals of the Japanese morning glory and the orange-flowered gentian, contributing to their vibrant red and orange displays. clockss.org

Vegetables: The compound is also found in vegetative tissues. For example, it is a significant pigment in the leaves and stems of red radish microgreens. mdpi.com

Varietal and Environmental Influences on Accumulation

The quantity of this compound in a given plant is not static; it is dynamically influenced by the plant's genetic makeup, developmental stage, and external environmental conditions.

Varietal Differences: Significant quantitative variations exist among different cultivars of the same species. Studies on various strawberry cultivars have demonstrated a wide range in the concentration of this compound, with some red-fruited varieties containing substantially higher levels than white-fruited or less intensely colored ones. researchgate.net

Developmental Stage: The accumulation of this anthocyanin often correlates with the maturation of the plant tissue. In strawberries, the concentration of this compound increases significantly during ripening and can change during post-harvest storage. researchgate.net Similarly, in the petals of Gentiana lutea, the content of this pigment is highest when the flower is fully open (anthesis) compared to the bud stages.

Environmental Factors: External conditions can impact the stability and synthesis of this compound. Temperature is a critical factor, as the compound can degrade at elevated temperatures (above 40°C). Furthermore, studies have shown that for strawberries, advancing harvest dates, which can correlate with changing environmental conditions like temperature and light exposure, generally lead to a decrease in the concentration of this pigment, while the content of cyanidin-3-O-glucoside may increase. researchgate.net

Comparative Analysis with Other Anthocyanin Glycosides

This compound rarely occurs in isolation. It is typically part of a complex mixture of different anthocyanins, and its relative abundance is a key characteristic of the species.

In Strawberries: Fragaria x ananassa provides a classic example where this compound is the dominant anthocyanin, constituting approximately 75% of the total anthocyanin content. It coexists with smaller quantities of pelargonidin-3-O-rutinoside (~13%) and cyanidin-3-O-glucoside (~10%). researchgate.net The presence of cyanidin-3-O-glucoside, which imparts a more purplish-red hue, modifies the final color of the fruit.

In Other Species: The profile is different in other plants. In the berries of Ruscus aculeatus, pelargonidin-3-O-glucoside is a minor component (16%), while pelargonidin-3-O-rutinoside is the most abundant (64%). ebi.ac.uk In the petals of the orange-flowered gentian, pelargonidin-3-O-glucoside is a major component (34.5%) but is present alongside significant amounts of pelargonidin-3,5-O-diglucoside (25.1%) and pelargonidin-3-O-rutinoside (19.1%).

Influence of Glycosylation and Acylation: The sugar moiety and any attached acyl groups significantly affect the properties of the anthocyanin. Compared to its aglycone (pelargonidin), the addition of the glucose molecule in this compound increases its water solubility and stability. mdpi.com Further modifications, such as the addition of a second sugar (e.g., rutinose in pelargonidin-3-O-rutinoside) or acylation with organic acids (e.g., pelargonidin-3-O-(6''-acetyl)-glucoside), can further enhance stability, making acylated anthocyanins more robust for applications like natural colorants. researchgate.netrsc.org

Interactive Table: Relative Abundance of this compound

| Botanical Source | Predominant Anthocyanin | This compound (%) | Other Major Anthocyanins (%) |

| Strawberry (Fragaria x ananassa) | Pelargonidin-3-O-glucoside | ~75% researchgate.net | Pelargonidin-3-O-rutinoside (~13%), Cyanidin-3-O-glucoside (~10%) researchgate.net |

| Orange Gentian (Gentiana lutea var. aurantiaca) | Pelargonidin-3-O-glucoside | 34.5% | Pelargonidin-3,5-O-diglucoside (25.1%), Pelargonidin-3-O-rutinoside (19.1%) |

| Butcher's Broom (Ruscus aculeatus) | Pelargonidin-3-O-rutinoside | 16% ebi.ac.uk | Pelargonidin-3-O-rutinoside (64%), Pelargonidin-3-O-trans-p-coumarylglucoside (13%) ebi.ac.uk |

Biological Activities of Pelargonidin 3 O Beta D Glucoside: in Vitro and in Vivo Animal Models

Antioxidant Mechanisms of Pelargonidin-3-O-beta-D-Glucoside

The antioxidant capacity of this compound is a cornerstone of its health-promoting effects, acting through multiple pathways to counteract oxidative stress.

Reactive Oxygen Species (ROS) Scavenging

This compound is recognized for its potent antioxidant properties, which are crucial for protecting cells against oxidative stress and mitigating the risk of chronic diseases such as cardiovascular disease, cancer, and neurodegenerative disorders. nih.gov This compound demonstrates free radical scavenging activity and can inhibit the oxidative damage inflicted by reactive oxygen species (ROS). nih.gov Theoretical studies based on quantum chemical calculations have substantiated the electron-donating capabilities of both pelargonidin (B1210327) and its glycosylated form, this compound. nih.gov The molecular structure of these flavonoids, particularly the presence of hydroxyl groups on the A and B rings, makes them effective at scavenging free radicals. nih.gov

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2/ARE Pathway)

In addition to direct radical scavenging, this compound enhances the body's intrinsic antioxidant defenses through the modulation of key signaling pathways. A significant mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.

In a study using HepG2 cells, the aglycone, pelargonidin chloride, was shown to up-regulate the mRNA expression of Nrf2 by 2.5-fold at a concentration of 100 μM. nih.gov This activation of the Nrf2 gene led to a significant increase in its downstream transcriptional targets, including the antioxidant enzymes heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov Furthermore, pretreatment with pelargonidin chloride resulted in the translocation of Nrf2 into the nucleus and significantly up-regulated the activity of several detoxification and antioxidant enzymes, such as glutathione (B108866) transferase, glutathione peroxidase, and superoxide (B77818) dismutase. nih.gov An acetylated derivative of pelargonidin-3-O-glucoside has also been shown to alleviate oxidative damage by activating the Nrf2/ARE signaling pathway and increasing the expression of downstream enzymes.

Protection Against Oxidative Stress in Cellular Models

The antioxidant mechanisms of this compound translate into tangible protective effects against cellular damage induced by oxidative stress. In vitro studies have demonstrated its ability to mitigate the harmful effects of oxidizing agents. For instance, in HepG2 cells exposed to the mycotoxin citrinin, pretreatment with pelargonidin chloride significantly increased cell viability, restored membrane integrity, and normalized reactive oxygen species levels.

The table below summarizes the antioxidant activities of this compound and its related compounds based on in vitro studies.

| Activity | Compound | Model System | Key Findings |

| Nrf2 Pathway Activation | Pelargonidin Chloride | HepG2 Cells | Up-regulated Nrf2 mRNA expression by 2.5-fold at 100 μM; increased expression of HO-1 and NQO1. nih.gov |

| Enzyme Activity Modulation | Pelargonidin Chloride | HepG2 Cells | Significantly up-regulated the activity of glutathione transferase, glutathione peroxidase, and superoxide dismutase. nih.gov |

| Cellular Protection | Pelargonidin Chloride | HepG2 Cells | Pretreatment at 100 μM maintained cell viability at 84.49% against citrinin-induced toxicity. |

Anti-inflammatory Effects and Cellular Pathways

This compound has demonstrated modest but significant anti-inflammatory properties in in vitro models. A study utilizing human whole blood cultures found that at a physiologically relevant concentration of 0.08 μmol/L, this compound significantly increased the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). However, it did not show any significant effect on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), or Interleukin-8 (IL-8) at concentrations up to 5 μmol/L. This suggests a targeted anti-inflammatory action rather than broad immunosuppression.

The anti-inflammatory mechanism of pelargonidin-3-O-glucoside has been further elucidated in other studies. It has been shown to involve the inhibition of the IκB-α activation and a reduction in JNKMAPK phosphorylation, key components of the pro-inflammatory NF-κB signaling pathway.

The data from the human whole blood culture study is presented in the interactive table below.

| Cytokine | Concentration of this compound | Effect on Production |

| IL-10 | 0.08 μmol/L | Significantly Increased |

| TNF-α | Up to 5 μmol/L | No Significant Effect |

| IL-1β | Up to 5 μmol/L | No Significant Effect |

| IL-6 | Up to 5 μmol/L | No Significant Effect |

| IL-8 | Up to 5 μmol/L | No Significant Effect |

Metabolic Regulation by this compound

Beyond its antioxidant and anti-inflammatory roles, this compound has been shown to influence metabolic processes, particularly glucose homeostasis.

Anti-hyperglycemic Activity in Animal Models

In vivo studies using diabetic animal models have provided compelling evidence for the anti-hyperglycemic effects of this compound. Treatment with this compound has been shown to improve glucose tolerance and insulin (B600854) sensitivity in db/db diabetic mice. researchgate.netsigmaaldrich.com This suggests that this compound can enhance the body's ability to manage blood sugar levels effectively.

The table below details the findings from an in vivo study on the anti-hyperglycemic effects of this compound in diabetic mice.

| Parameter | Animal Model | Key Findings |

| Glucose Tolerance | db/db Diabetic Mice | Improved glucose tolerance. researchgate.netsigmaaldrich.com |

| Insulin Sensitivity | db/db Diabetic Mice | Enhanced insulin sensitivity. researchgate.netsigmaaldrich.com |

| Gut Microbiota | db/db Diabetic Mice | Increased abundance of Prevotella; elevated Bacteroidetes/Firmicutes ratio. researchgate.netsigmaaldrich.com |

| Cellular Mechanism | db/db Diabetic Mice & HG+HF-induced hepatocytes | Induced autophagy, linked to its hypoglycemic effect. researchgate.netsigmaaldrich.com |

Impact on Glucose Uptake in Cellular Systems

In vitro studies have demonstrated that this compound can directly influence glucose metabolism at a cellular level. Research using hepatocyte models has shown that this compound can enhance glucose uptake. For instance, in a study involving high-glucose/high-fat-induced hepatocytes, treatment with pelargonidin-3-O-glucoside derived from wild raspberry was found to promote the uptake of glucose by these cells. nih.govacs.orgresearchgate.net This effect is crucial in the context of managing hyperglycemia, a hallmark of type 2 diabetes. The ability of this anthocyanin to facilitate glucose entry into cells suggests a potential mechanism for its observed anti-diabetic properties.

Antiobesity and Antidiabetic Potentials

The potential of this compound in combating metabolic disorders such as obesity and diabetes has been explored in several animal models. In vivo studies using db/db diabetic mice, a model for type 2 diabetes, have shown that administration of pelargonidin-3-O-glucoside leads to significant improvements in glucose tolerance and insulin sensitivity. nih.govacs.orgresearchgate.net These findings indicate that the compound can help the body regulate blood sugar levels more effectively.

Furthermore, research has pointed towards the antiobesity potential of this anthocyanin. In a study using a rat model of metabolic syndrome induced by a high-fat diet, strawberries enriched with pelargonidin-3-glucoside were shown to reduce abdominal fat and body weight gain. nih.gov These antidiabetic and antiobesity effects highlight the compound's potential as a therapeutic agent for metabolic diseases. mdpi.com

Modulation of Lipid Metabolism Pathways

This compound and its derivatives have been shown to modulate pathways involved in lipid metabolism. An acetylated form of pelargonidin-3-O-glucoside has been found to dose-dependently reduce the accumulation of intracellular lipid droplets and triglycerides in hepatocytes. rsc.org This effect is significant as the excessive accumulation of lipids in the liver is a key feature of nonalcoholic fatty liver disease (NAFLD).

The mechanism underlying this effect appears to involve the activation of the AMP-activated protein kinase (AMPK) signaling pathway. rsc.org AMPK is a crucial regulator of cellular energy homeostasis, and its activation can lead to the inhibition of lipid synthesis and the acceleration of lipid oxidation. By stimulating the AMPK-mediated lysosome-autophagy pathway, acetylated pelargonidin-3-O-glucoside helps to eliminate excess lipids within the cells. rsc.org

Neuroprotective Properties

Emerging evidence from preclinical studies suggests that this compound possesses neuroprotective properties. In a rat model of spinal cord injury, treatment with pelargonidin was found to attenuate neuropathic pain and improve motor performance. nih.gov Histological analysis revealed an increase in the number of motor neurons in the spinal cord of treated animals, indicating a neurogenic effect. nih.gov The neuroprotective effects in this model were linked to the compound's antioxidant and anti-inflammatory properties. nih.gov

Furthermore, in a rat model of Alzheimer's disease, chronic administration of pelargonidin was shown to attenuate neuronal apoptosis and improve cognitive and memory deficits. nih.gov The protective effect against amyloid-beta-induced toxicity was attributed to the compound's anti-apoptotic properties. nih.gov In the nematode Caenorhabditis elegans, pelargonidin-3-glucoside was also found to alleviate oleic acid-induced neurotoxicity by reducing lipid levels and oxidative stress. rsc.org

Anti-cancer Activities in Preclinical Studies

This compound has been investigated for its potential anti-cancer activities in various preclinical models. While much of the research has focused on its aglycone form, pelargonidin, the findings provide valuable insights into the potential of its glycoside derivative. Studies have shown that pelargonidin can modulate key cellular processes involved in cancer development, such as apoptosis (programmed cell death) and cell cycle regulation. researchgate.net

In the context of colorectal cancer, pelargonidin has been reported to reduce oxidative DNA damage and induce cell cycle arrest, thereby interfering with carcinogenesis. researchgate.net General anti-cancer activity has also been attributed to pelargonidin-3-O-glucoside. mdpi.com However, more specific preclinical studies focusing directly on this compound are needed to fully elucidate its anti-cancer potential and mechanisms of action across different cancer types.

Induction of Autophagy and Associated Signaling Pathways (e.g., TFEB)

A key mechanism underlying the biological activities of this compound is the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. Multiple studies have demonstrated that this anthocyanin can induce autophagy in hepatocytes. nih.govacs.orgresearchgate.net

The induction of autophagy by this compound is closely linked to its anti-hyperglycemic effects. nih.govacs.org Research has shown that inhibiting autophagy can block the hypoglycemic effects of the compound. nih.govacs.org The signaling pathway involving Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, has been identified as a key player in pelargonidin-3-O-glucoside-induced autophagy. nih.govacs.orgresearchgate.net Furthermore, the activation of the AMPK signaling pathway is also implicated in the autophagy-inducing effects of its acetylated form, particularly in the context of lipid metabolism. rsc.org

Modulation of Gut Microbiota Composition and Function in Animal Models

Specifically, administration of this compound led to an increased abundance of the bacterial genus Prevotella and an elevated ratio of Bacteroidetes to Firmicutes. nih.govacs.orgresearchgate.net This shift in the gut microbiota composition is considered beneficial for metabolic health. In addition to altering the microbial profile, the compound was also found to strengthen the integrity of the intestinal barrier. nih.govacs.orgresearchgate.net These findings suggest that the metabolic benefits of this compound may be, in part, mediated by its positive influence on the gut microbiome.

Cytoprotective Effects on Hepatocytes and Intestinal Barrier Integrity

This compound has been the subject of research investigating its protective effects on crucial cellular systems, namely hepatocytes (liver cells) and the intestinal barrier. Studies, both in laboratory cell cultures (in vitro) and in animal models (in vivo), have explored its potential to mitigate cellular damage and maintain tissue integrity.

Cytoprotective Effects on Hepatocytes (In Vitro)

Laboratory studies using human hepatocyte cell lines have demonstrated that pelargonidin-3-O-glucoside (Pg3G) and its acetylated form can protect liver cells from various induced stressors.

One area of investigation involves its effect against lipotoxicity, the damage caused by an excess of free fatty acids. In a study using the L02 human hepatocyte cell line, pelargonidin-3-O-glucoside showed cytoprotective effects against palmitic acid-induced injury. mdpi.com Palmitic acid is known to induce oxidative stress and cellular apoptosis in liver cells. mdpi.com The protective action of Pg3G is linked to its antioxidant properties, which help to lessen the lipotoxicity in hepatocytes by reducing this oxidative stress. mdpi.com

Further research on an acetylated derivative, pelargonidin-3-O-(6''-acetyl)-glucoside (Ace Pg3G), in HepG2 cells has provided more insight into the underlying mechanisms. This acetylated form was found to dose-dependently reduce the accumulation of intracellular lipid droplets and triglycerides induced by free fatty acids. nih.govrsc.org The study revealed that Ace Pg3G activates AMP-activated protein kinase (AMPK) phosphorylation. nih.govrsc.org Activated AMPK, in turn, stimulates the lysosome-autophagy pathway to clear out the excess lipids and regulates genes to inhibit lipid synthesis and increase lipid oxidation. nih.govrsc.org

Another study highlighted the protective role of acetylated Pg3G against oxidative damage induced by hydrogen peroxide (H₂O₂). nih.gov The compound was found to alleviate H₂O₂-induced hepatic damage by activating the Nrf2/ARE signaling pathway. This activation upregulates the expression of downstream detoxifying enzymes, which helps to reverse the redox imbalance and improve cell survival. nih.gov

Table 1: In Vitro Cytoprotective Effects of this compound on Hepatocytes

| Compound | Cell Line | Stressor | Key Findings | Reference |

|---|---|---|---|---|

| Pelargonidin-3-O-glucoside (Pg3G) | L02 (Human Hepatocytes) | Palmitic Acid | Exerted cytoprotective effects against palmitic acid-induced cytotoxicity through antioxidant activity. | mdpi.com |

| Acetylated Pg3G (Ace Pg3G) | HepG2 (Human Hepatocytes) | Free Fatty Acids | Reduced intracellular lipid droplets and triglycerides; activated AMPK-mediated autophagy pathway. | nih.govrsc.org |

Effects on Intestinal Barrier Integrity (In Vitro and In Vivo)

The influence of pelargonidin and its glycoside form on the intestinal barrier, which is critical for preventing the passage of harmful substances into the bloodstream, has been examined with differing results depending on the experimental context.

In Vitro Findings: Research using Caco-2 cell monolayers, a standard in vitro model for the human intestinal barrier, showed that the aglycone form, pelargonidin, can induce a reversible opening of intestinal tight junctions. pnas.org Treatment with pelargonidin led to the rearrangement of the tight junction proteins ZO-1 and occludin, making them appear more punctate. pnas.org This rearrangement is associated with an increase in intestinal permeability.

In Vivo Animal Model Findings: In animal models, the effects appear to be context-dependent. One study in mice demonstrated that oral administration of pelargonidin reversibly increased intestinal permeability. pnas.org The effect peaked one hour after administration and returned to baseline within the following hour, suggesting a transient effect. pnas.org This study used the increased uptake of dextran (B179266) molecules of varying sizes to measure this change in permeability. pnas.org

Conversely, other studies have shown a strengthening effect on the intestinal barrier, particularly in disease models. In a study on db/db diabetic mice, treatment with pelargonidin-3-O-glucoside derived from wild raspberry was found to enhance the integrity of the intestinal barrier. researchgate.netnih.gov This was evidenced by an increase in the mRNA expression of the tight junction proteins ZO-1 and Claudin in the colon. researchgate.net Anthocyanins, in general, have been noted in other studies for their ability to regulate intestinal tight junction proteins and thereby improve barrier function. researchgate.net

Table 2: Effects of this compound on Intestinal Barrier Integrity

| Model | Compound | Key Findings | Observed Outcome | Reference |

|---|---|---|---|---|

| In Vitro | ||||

| Caco-2 Cell Monolayers | Pelargonidin | Caused rearrangement of tight junction proteins ZO-1 and occludin. | Increased intestinal permeability (reversible). | pnas.org |

| In Vivo (Animal Models) | ||||

| Mice | Pelargonidin | Induced transient increase in intestinal permeability to dextrans. | Increased intestinal permeability (reversible). | pnas.org |

Analytical Methodologies for Pelargonidin 3 O Beta D Glucoside Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating pelargonidin-3-O-beta-D-glucoside from complex mixtures, such as plant extracts. This separation is essential to eliminate interfering compounds and enable precise measurement.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely employed method for the analysis of this compound. scialert.netmdpi.com This technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). The DAD detector then measures the absorbance of the eluting compounds across a range of wavelengths, providing both quantitative data and UV-Vis spectral information that aids in identification.

In a typical HPLC-DAD analysis of anthocyanins, a C18 column is often used with a gradient elution system. scialert.net The mobile phase commonly consists of an acidified aqueous solution (e.g., with formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). scialert.net The acidic conditions are crucial for maintaining the flavylium (B80283) cation form of the anthocyanin, which is its most stable and colored state. Detection is typically carried out at the visible maximum absorption wavelength for this compound, which is around 500-520 nm. scialert.netresearchgate.net

The retention time, the time it takes for the compound to pass through the column, and the UV-Vis spectrum are key parameters for the tentative identification of this compound. However, for unambiguous identification, co-chromatography with an authentic standard is necessary. The precision and accuracy of HPLC-DAD methods can be high, with reported limits of detection (LOD) and quantification (LOQ) in the low mg/kg range. nih.gov

Table 1: HPLC-DAD Method Parameters for Anthocyanin Analysis

| Parameter | Value | Reference |

| Column | Aqua C18, 5 µm (4.6x150 mm) | scialert.net |

| Mobile Phase A | 0.1% trifluoroacetic acid in water | scialert.net |

| Mobile Phase B | HPLC-grade acetonitrile | scialert.net |

| Flow Rate | 0.5 mL min-1 | scialert.net |

| Detection Wavelengths | 280, 330, 440 and 500 nm | scialert.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for higher mobile phase linear velocities, resulting in faster analysis times and improved resolution. This enhanced separation efficiency is particularly advantageous when analyzing complex samples containing multiple anthocyanins. mdpi.com

The fundamental principles of separation in UPLC are the same as in HPLC, but the higher pressure tolerance of the system and the smaller particle size of the stationary phase lead to sharper and narrower peaks. This translates to better sensitivity and the ability to resolve closely related compounds. UPLC is often coupled with mass spectrometry detectors for comprehensive analysis. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like HPLC or UPLC, it provides a high degree of specificity and sensitivity for the identification and quantification of this compound. mdpi.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like anthocyanins. nih.gov In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI is typically performed in positive ion mode, as the flavylium ion already carries a positive charge. The resulting mass spectrum will show a prominent peak corresponding to the molecular ion [M]+ of this compound, which has a molecular weight of approximately 433.4 g/mol . nih.gov This accurate mass measurement provides strong evidence for the presence of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the structural elucidation and confirmation of this compound. researchgate.netnih.gov In an MS/MS experiment, the molecular ion of interest (the precursor ion) is selected in the first mass analyzer and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed in a second mass analyzer.

The fragmentation pattern of this compound is highly characteristic. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da). This produces a prominent fragment ion corresponding to the pelargonidin (B1210327) aglycone at m/z 271. researchgate.netnih.gov This specific neutral loss is a key diagnostic feature for identifying 3-O-glucosides of anthocyanidins. Further fragmentation of the aglycone can also occur, providing additional structural information.

Table 2: MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Reference |

| 433.2 | 271.2 | Loss of glucose moiety | nih.gov |

| 433.1123747 | 271.0618 | Pelargonidin aglycone | nih.gov |

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) combines the stability and selectivity of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight mass analyzer. mdpi.com This hybrid instrument provides highly accurate mass measurements for both precursor and product ions, which is invaluable for the confident identification of compounds and the determination of their elemental composition.

When analyzing this compound, QTOF-MS can provide a very precise mass for the molecular ion, often with sub-ppm mass accuracy. nih.gov This level of accuracy allows for the unambiguous determination of the elemental formula (C21H21O10+). Furthermore, the high-resolution fragmentation data obtained from MS/MS experiments on a QTOF instrument provides detailed structural information, solidifying the identification of this compound and distinguishing it from other isomers. phytohub.eu

Sample Preparation and Extraction Protocols for this compound

The accurate detection and quantification of this compound, also known as callistephin, rely on effective sample preparation and extraction from various biological matrices, most notably fruits and flowers. biosynth.comwikipedia.org The primary goal of these protocols is to efficiently isolate the target anthocyanin while minimizing degradation and interference from other compounds.

Extraction is commonly performed using acidified organic solvents. The acidic conditions are crucial for maintaining the stability of the anthocyanin in its flavylium cation form, which is the most stable and colored state. Common solvents include methanol or ethanol (B145695) acidified with hydrochloric acid (HCl), formic acid, or acetic acid. impactfactor.orgresearchgate.net The choice of solvent and acid can significantly impact extraction efficiency. For instance, a study on the residue from strawberry processing found that using ethanol acidified with 1% hydrochloric acid yielded the best results. researchgate.net

Various techniques are employed to enhance the extraction process. Cold maceration, where the plant material is soaked in the solvent at a low temperature for an extended period, is a gentle method used to extract anthocyanins from delicate sources like pomegranate flowers. impactfactor.org Sonication, which uses ultrasonic waves to disrupt cell walls, can also be applied to improve extraction efficiency. impactfactor.org

Following initial extraction, purification steps are often necessary to remove other co-extracted compounds such as sugars, organic acids, and other flavonoids that can interfere with analysis. A widely used technique is solid-phase extraction (SPE) using resins like Amberlite XAD-7 or AB-8 macroporous resin. nih.govscispace.com These resins adsorb the anthocyanins, allowing other compounds to be washed away, after which the anthocyanins are eluted with a suitable solvent.

For achieving high purity, advanced chromatographic techniques are employed. High-Speed Counter-Current Chromatography (HSCCC) has proven effective for isolating pelargonidin-3-O-glucoside from crude extracts of sources like strawberries, yielding purities greater than 97%. nih.govgoogle.comresearchgate.net

The table below summarizes various extraction protocols found in the literature.

| Plant Source | Extraction Method | Solvent System | Key Findings & Yield | Citation |

| Strawberry (Fragaria X Ananassa) residue | Multiple extractions (4x) | 20 mL of ethanol with 1% HCl | 98% extraction efficiency, yielding 703.45 μg/g of pelargonidin-3-glucoside. | researchgate.net |

| Strawberry (lyophilized powder) | Alcohol extraction, AB-8 macroporous resin, HSCCC | Not specified in detail | 240 mg of pelargonidin-3-O-glucoside with 97.26% purity was isolated from 320g of powder. | nih.govresearchgate.net |

| Pomegranate (Punica granatum L.) flowers | Cold Maceration | Methanol with 0.1% methanolic HCl | Successful extraction of anthocyanins, including pelargonidin glycosides, using a green solvent. | impactfactor.org |

| Wild Raspberry | Solvent Extraction | 70% ethanol | The initial yield of pelargonidin-3-O-glucoside was 2.1 mg/g. | researchgate.net |

Advanced Spectroscopic Methods (e.g., NMR for structural identification of derivatives)

While chromatographic methods like HPLC are essential for the detection and quantification of this compound, advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of the compound and its derivatives. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the identity of the aglycone (pelargonidin), identifying the type and position of sugar moieties, and determining the nature of glycosidic linkages. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) experiments are utilized.

¹H NMR (Proton NMR): This technique provides information on the number and chemical environment of protons in the molecule. For this compound, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the pelargonidin backbone and the protons of the glucose unit. The coupling constants between protons help to establish their relative positions. The anomeric proton of the glucose, in particular, gives a characteristic signal whose coupling constant can confirm the β-configuration of the glycosidic bond.

¹³C NMR (Carbon-13 NMR): This method provides a spectrum of the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. In the context of pelargonidin glycosides, ¹³C NMR is used to confirm the pelargonidin aglycone structure and identify the sugar moiety by comparing the observed chemical shifts with those of known standards. researchgate.net Crucially, glycosylation causes a downfield shift (an increase in chemical shift) of the carbon atom at the point of attachment. For this compound, the C-3 signal is shifted downfield, confirming the sugar's location. When dealing with derivatives, such as those with additional sugar units or acylation, ¹³C NMR is vital. For example, in a diglycoside like pelargonidin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside, the downfield shift of the C-2" signal of the glucose unit indicates the 1→2 linkage to the rhamnose unit. scispace.com

The combination of ¹H and ¹³C NMR, often supplemented with two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for a complete and unambiguous assignment of all proton and carbon signals, thus fully defining the structure of complex pelargonidin glycoside derivatives. researchgate.net

Mass Spectrometry (MS) is another critical tool, often coupled with liquid chromatography (LC-MS). It provides the molecular weight of the compound and fragmentation patterns that help identify the aglycone and the sugar units. For instance, LC-MS analysis has been used to confirm the presence of pelargonidin-3-O-glucoside in pomegranate flowers and at trace levels in the skins of grape varieties like Cabernet Sauvignon and Pinot Noir. impactfactor.orgresearchgate.net

Metabolic Engineering and Biotechnological Production of Pelargonidin 3 O Beta D Glucoside

Heterologous Expression Systems in Microorganisms

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been successfully engineered to produce pelargonidin-3-O-beta-D-glucoside. researchgate.net These systems offer advantages such as rapid growth, well-characterized genetics, and the ability to be cultivated in controlled fermenters.

Escherichia coli has been a workhorse for metabolic engineering due to its fast growth and well-understood genetics. To achieve de novo biosynthesis of this compound, a multi-gene pathway from plants is introduced into the microbial host. This typically involves the expression of an artificial gene cluster encoding several key enzymes. nih.gov

For the conversion of flavanones like naringenin (B18129) into this compound, a four-step metabolic pathway has been constructed. This pathway includes genes from different plant species:

Flavanone (B1672756) 3β-hydroxylase (F3H) from Malus domestica

Dihydroflavonol 4-reductase (DFR) from Anthurium andraeanum

Anthocyanidin synthase (ANS) from Malus domestica

UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT) from Petunia hybrida nih.gov

Recombinant E. coli cells harboring this pathway can take up naringenin and convert it into this compound. nih.gov Initial studies demonstrated the successful production of the compound, with yields of 0.98 mg/L from the naringenin precursor. nih.gov

Saccharomyces cerevisiae, or baker's yeast, is another popular chassis for metabolic engineering due to its GRAS (Generally Recognized as Safe) status and its robustness in industrial fermentations. dtu.dk Similar to E. coli, yeast has been engineered to produce this compound by introducing the necessary biosynthetic genes. researchgate.net

One of the key advantages of using yeast is its eukaryotic nature, which can sometimes lead to better expression and post-translational modification of plant-derived enzymes. researchgate.net Researchers have successfully engineered S. cerevisiae to produce this compound from glucose, demonstrating the potential for a complete de novo synthesis without the need for expensive precursors. researchgate.net

A significant challenge in the microbial production of this compound is achieving high yields. Several strategies have been employed to optimize production in both E. coli and S. cerevisiae:

Increasing Precursor Supply: The availability of the precursor naringenin and the glucosyl donor, UDP-glucose, are often limiting factors. nih.gov Engineering the host's metabolic network to enhance the intracellular pool of these molecules is a common strategy. nih.gov

Enzyme Engineering and Selection: The efficiency of the heterologous enzymes can vary depending on their origin. Screening for and engineering more active or stable enzymes can significantly boost production.

Process Optimization: Adjusting culture conditions such as pH and temperature can improve both enzyme function and product stability. For instance, maintaining a lower pH can help stabilize the final anthocyanin product. nih.gov

Through these optimization strategies, the production of this compound in E. coli has been significantly increased, with reported yields reaching up to 78.9 mg/L. nih.gov

| Microorganism | Precursor | Key Genes Introduced | Reported Yield |

| Escherichia coli | Naringenin | F3H, DFR, ANS, 3GT | 0.98 mg/L nih.gov |

| Escherichia coli (Optimized) | Flavan-3-ols | F3H, DFR, ANS, 3GT, and genes for UDP-glucose synthesis | 78.9 mg/L nih.gov |

| Saccharomyces cerevisiae | Glucose | Genes for naringenin and pelargonidin-3-O-glucoside biosynthesis | Proof-of-concept achieved researchgate.net |

Table 1. Examples of Engineered Microorganisms for this compound Production.

Plant Metabolic Engineering for this compound Accumulation

In addition to microbial systems, metabolic engineering in plants offers a direct way to enhance the accumulation of this compound in situ. This approach can increase the nutritional value of food crops and provide a more direct source of the compound.

A primary strategy in plant metabolic engineering is the overexpression of key structural genes in the anthocyanin biosynthetic pathway. nih.gov This involves introducing additional copies of genes encoding enzymes like chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), F3H, DFR, and ANS under the control of strong, tissue-specific promoters. For example, overexpressing the native PAL2.1 gene in Glycine max led to increased levels of flavonoids. nih.gov

More recently, gene editing technologies like CRISPR/Cas9 have emerged as powerful tools for precise genetic modification. frontiersin.org This technology can be used to knock out genes that compete for precursors or to insert new genes into specific locations in the plant genome for stable and predictable expression.

The biosynthesis of anthocyanins is tightly controlled by a complex network of regulatory genes, primarily transcription factors from the MYB, bHLH, and WD40 families. cas.cz These transcription factors act as master switches that can activate the expression of multiple structural genes in the pathway simultaneously.

Manipulating these regulatory genes is a highly effective strategy for enhancing the flux through the anthocyanin pathway. For instance, the overexpression of specific MYB transcription factors has been shown to significantly increase the accumulation of anthocyanins in various plant species. nih.gov By carefully selecting and expressing the appropriate regulatory genes, it is possible to channel metabolic resources towards the production of this compound, leading to plants with enhanced color and nutritional value. For example, the constitutive expression of the native NAC17 in Vitis vinifera cell suspensions resulted in a 2.5-fold increase in cyanidin-3-glucose accumulation. nih.gov

| Plant Species | Gene Manipulated | Type of Manipulation | Effect on Anthocyanin/Flavonoid Production |

| Glycine max | PAL2.1 | Overexpression | Increased flavonoid levels nih.gov |

| Vitis vinifera | NAC17 | Overexpression | 2.5-fold increase in cyanidin-3-glucose nih.gov |

| Scutellaria baicalensis | SbPAL1, SbPAL2, SbPAL3 | Overexpression | Accumulation of flavones baicalin, baicalein, and wogonin (B1683318) nih.gov |

Table 2. Examples of Plant Metabolic Engineering for Flavonoid and Anthocyanin Accumulation.

Strategies for By-Product Minimization in Bioproduction

Key strategies focus on optimizing the expression of pathway enzymes, eliminating competing metabolic reactions through gene knockouts, and enhancing the stability and transport of the final product. A significant challenge in anthocyanin biosynthesis is the potential for pathway intermediates to be converted into other flavonoids or for the enzymes themselves to catalyze secondary reactions. For instance, anthocyanidin synthase (ANS) and flavonoid 3-O-glucosyltransferase (3GT) can sometimes act on non-target substrates, leading to a heterogeneous product profile. researchgate.net Furthermore, endogenous enzymes in hosts like Saccharomyces cerevisiae can interfere with the engineered pathway or degrade the synthesized anthocyanins. researchgate.netnih.gov

A cornerstone of by-product minimization is the "push-pull-block" strategy. youtube.com This involves "pushing" metabolic flux towards the product by overexpressing key biosynthetic genes, "pulling" intermediates through the pathway by enhancing the activity of terminal enzymes and transporters, and "blocking" the flux to competing pathways via gene deletions. youtube.com For example, research has demonstrated that identifying and knocking out endogenous anthocyanin-degrading enzymes is a highly effective approach. In S. cerevisiae, the deletion of the EXG1 gene, which encodes a major beta-exoglucanase with anthocyanin-degrading activity, led to a more than 100-fold increase in anthocyanin titers. nih.gov Similarly, enhancing the export of the final product from the cell using heterologous transporters, such as MdGSTF6 from apple, can prevent intracellular accumulation and subsequent degradation, effectively "pulling" the product out of the cytoplasm. nih.govresearchgate.net

The careful selection of enzymes for the biosynthetic pathway is also critical. Enzymes from different plant sources exhibit varying substrate specificities and catalytic efficiencies. nih.gov Choosing enzymes like dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS) that show high specificity for the precursors of pelargonidin (B1210327) (dihydrokaempferol and leucopelargonidin (B191709), respectively) can prevent the formation of other anthocyanidins. researchgate.netnih.gov The following table summarizes key research findings and strategies employed to minimize by-product formation in the bioproduction of this compound and related anthocyanins.

| By-Product/Competing Pathway | Strategy Employed | Key Gene(s)/Element(s) Targeted | Host Organism | Outcome/Finding |

| Degradation of Anthocyanins | Knockout of Endogenous Degrading Enzyme | EXG1 | Saccharomyces cerevisiae | Resulted in a significant increase in anthocyanin titer, reported as over 100-fold. nih.gov |

| Intracellular Accumulation & Degradation | Overexpression of Anthocyanin Transporter | MdGSTF6 | Saccharomyces cerevisiae | Proven to be essential for achieving high-titer production of anthocyanins. nih.govresearchgate.net |

| Formation of Unwanted Flavonoid Side-Products | Enzyme Selection & Pathway Assembly | DFR from Gerbera hybrida; ANS from Arabidopsis thaliana | Saccharomyces cerevisiae | Enabled the first de novo production of pelargonidin and pelargonidin-3-O-glucoside from glucose. researchgate.netnih.gov |

| Diversion of Intermediates by Endogenous Enzymes | Identification of Competing Pathways | TSC13 (very long chain fatty acid enoyl reductase) | Saccharomyces cerevisiae | Identified as a potential route to side-products through its catalytic activity. researchgate.net |

Further refinement of these strategies, potentially through the protein engineering of biosynthetic enzymes to enhance their specificity and the comprehensive mapping of competing endogenous pathways, will continue to improve the efficiency and purity of microbially produced this compound.

Structure Activity Relationships and Chemical Modifications of Pelargonidin 3 O Beta D Glucoside

Influence of Glycosylation Patterns on Biological Efficacy

The type, number, and position of sugar moieties attached to the pelargonidin (B1210327) aglycone play a crucial role in its biological properties. While pelargonidin-3-O-beta-D-glucoside is a common form, other glycosylated derivatives exist, and their biological activities can differ.

For instance, the presence of a glucose molecule at the C3 position is a defining feature of this compound. The bioavailability of this compound in its intact form has been measured at 0.31% of the orally administered dose in rats. nih.gov However, it is also metabolized into other forms, such as pelargonidin monoglucuronide, which has a higher absorption rate of 0.65%. nih.gov This highlights that the glycosylation pattern directly impacts how the compound is absorbed and metabolized, which in turn affects its in vivo activity.

Different glycosides of pelargonidin, such as pelargonidin-3-O-rutinoside, have also been identified in nature, for example in strawberries. researchgate.net The presence of different sugar units can influence the compound's stability and interaction with biological targets. While specific comparative studies on the biological efficacy of various pelargonidin glycosides are detailed, the general consensus in anthocyanin research suggests that glycosylation is key for stability and solubility.

Effects of Acylation on Bioactivity and Stability

Acylation, the addition of an acyl group to the sugar moiety, is a significant modification that enhances the stability and bioactivity of this compound.

Studies have shown that acetylated pelargonidin-3-O-glucoside (Ace Pg3G) exhibits improved thermostability and lipophilicity compared to its non-acetylated form. nih.gov This increased lipophilicity facilitates its ability to penetrate cell membranes. nih.gov Specifically, pelargonidin-3-O-(6''-acetyl)-glucoside has been shown to provide better protection against H2O2-induced oxidative damage in liver cells than the parent compound. nih.gov This enhanced protective effect is attributed to the activation of the Nrf2/ARE signaling pathway. nih.gov

Similarly, acylation with dicarboxylic acids, such as in pelargonidin-3-(6″-malonyl) glucoside and pelargonidin-3-(6″-succinyl) glucoside, also leads to improved thermostability and lipophilicity. nih.gov The conversion yields of these acylated derivatives are positively correlated with the carbon chain length of the dicarboxylic acids. nih.gov The improved stability of these acylated forms is thought to be due to the influence of the dicarboxylic acid substituent on the equilibrium distribution of the different chemical forms of the anthocyanin (flavylium cation, quinoidal base, hemiketal, and chalcone). nih.gov

| Compound | Modification | Observed Effects |

| Pelargonidin-3-O-(6''-acetyl)-glucoside | Acetylation | Increased thermostability and lipophilicity, enhanced protection against oxidative stress. nih.gov |

| Pelargonidin-3-(6″-malonyl) glucoside | Acylation with dicarboxylic acid | Improved thermostability and lipophilicity. nih.gov |

| Pelargonidin-3-(6″-succinyl) glucoside | Acylation with dicarboxylic acid | Improved thermostability and lipophilicity. nih.gov |

| Pelargonidin-3-(6″-glutaryl) glucoside | Acylation with dicarboxylic acid | Improved thermostability and lipophilicity. nih.gov |

Role of the Aglycone Moiety (Pelargonidin) in Activity

The aglycone, pelargonidin, is the core structure responsible for the fundamental biological activities of its glycosylated derivatives. Pelargonidin itself possesses potent antioxidant and anti-inflammatory properties. nih.govtaylorandfrancis.com

Its antioxidant activity stems from its ability to act as a potent free radical scavenger. taylorandfrancis.comnih.gov The number and arrangement of hydroxyl groups on the pelargonidin structure are critical for this activity. mdpi.com Furthermore, pelargonidin has been shown to have neuroprotective effects, mitigating neuronal damage and improving memory in various experimental models. nih.govnih.gov It can cross the blood-brain barrier, allowing it to exert its effects directly in the brain. nih.govnih.gov

Studies comparing pelargonidin with its glucoside have indicated that the aglycone can sometimes exhibit higher reactivity. For instance, in terms of radical scavenging, frontier molecular orbital analysis suggests that pelargonidin may be more favorable due to greater electron localization over its A and B rings. nih.gov The energy gap for pelargonidin (1.85 eV) is slightly lower than that of its 3-O-glucoside (1.91 eV), which also supports higher reactivity for the aglycone. nih.gov

Theoretical Approaches to Elucidating Structure-Activity Relationships

Computational chemistry provides powerful tools to understand the structure-activity relationships of this compound at the molecular level.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is employed to investigate the structural and electronic properties of pelargonidin and its derivatives. nih.gov DFT calculations can be used to determine the ground state energies and optimized geometries of these molecules. nih.gov

Studies using DFT have confirmed that both pelargonidin and pelargonidin-3-O-glucoside are good electron donors, a key characteristic for their antioxidant activity. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) surfaces helps to identify the regions of the molecule most likely to be involved in electron-donating and radical scavenging activities. nih.gov For both compounds, the B-ring is identified as a prominent electron donor. nih.gov

| Compound | HOMO-LUMO Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| Pelargonidin | 1.85 nih.gov | 0.12 (difference from glucoside) nih.gov | Low (poor electron acceptor) nih.gov |

| Pelargonidin-3-O-glucoside | 1.91 nih.gov | - | Low (poor electron acceptor) nih.gov |

Molecular Docking for Target Binding Prediction

Molecular docking simulations are utilized to predict the binding affinities and modes of interaction between this compound and various protein targets. nih.gov This technique provides insights into the potential mechanisms of action of the compound.

For example, molecular docking studies have investigated the interaction of pelargonidin with proteins involved in glucose metabolism, such as C1QL3, CYBB, and CYTIP, suggesting a potential role in modulating their function. nih.gov In another study, docking simulations were used to examine the binding of pelargonidin and its 3-O-glucoside to hydroxyacyl-coenzyme A dehydrogenase (HAD). nih.gov The results showed that both compounds could bind to the active site of the enzyme, with pelargonidin exhibiting a more favorable binding free energy (-35.23 kcal/mol) compared to its glucoside (-18.41 kcal/mol). nih.gov Molecular docking has also been used to show that pelargonidin-3-O-glucoside can bind to subdomain IIA of bovine serum albumin (BSA), a major transport protein in the blood. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand and a protein over time, providing information on the stability of the complex. nih.govyoutube.com